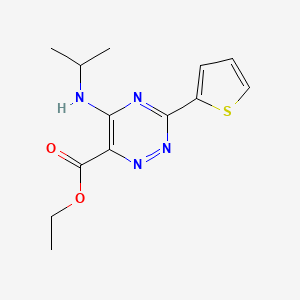
Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the triazine class, which has been explored for various chemical properties and reactivity due to its unique structure. The research on this compound spans over decades, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of ethyl 1,2,4-triazine-5-carboxylates has been demonstrated through regioselective procedures that ensure the high selectivity towards the desired product. For instance, Ohsumi and Neunhoeffer (1992) detailed a method involving the heating of N,N-dimethylaminomethylene- or ethoxymethylenehydrazones with ammonium acetate in acetic acid at 100°C, which confirmed the absence of regio isomers (6-carboxylates) through NMR studies, indicating the procedure's high regioselectivity (Ohsumi & Neunhoeffer, 1992).
Molecular Structure Analysis
Analysis of molecular structure often involves crystallography and spectroscopic methods. Research on similar triazine compounds has shown how specific substitutions on the triazine ring can influence the molecular conformation and electronic structure, as demonstrated in studies by Hermon and Tshuva (2008) on ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds (Hermon & Tshuva, 2008).
科学的研究の応用
Synthetic Strategies and Chemical Reactivities
The synthesis of 1,2,4-triazine derivatives, including Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, has garnered interest due to their significant applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes, drugs, semi-drugs, and bioactive systems. Recent advancements have highlighted extensive literature on the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, showcasing their potential in creating anticancer, anti-HIV, and antimicrobial agents, among others. The reactivity of these compounds is influenced by factors such as solvent polarity, temperature, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019).
Biological Significance
1,2,4-Triazine scaffolds have been identified as a core moiety in the development of future drugs due to their potent pharmacological activity. Various synthetic derivatives of triazine have been prepared and evaluated for a broad spectrum of biological activities in different models, showing promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory agents (Verma, Sinha, & Bansal, 2019). These findings underscore the versatility and importance of triazine derivatives in medicinal chemistry and drug development.
Antitumor Activities
The antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives have been extensively reviewed, demonstrating their efficacy across a wide range of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. This comprehensive analysis from the end of the last century to 2016 underscores the potential of 1,2,3-triazine molecules as scaffolds for the development of antitumor compounds, highlighting their simple synthesis and broad activity spectrum (Cascioferro et al., 2017).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-(propan-2-ylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-13(18)10-12(14-8(2)3)15-11(17-16-10)9-6-5-7-20-9/h5-8H,4H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQZRXJXYICFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

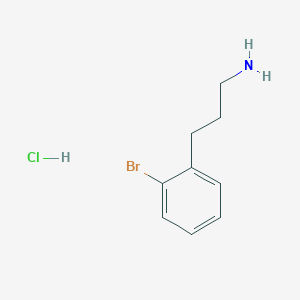
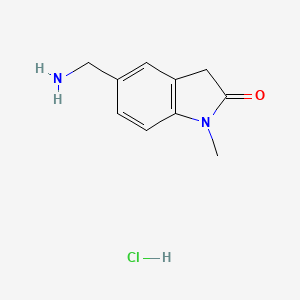
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)
![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)


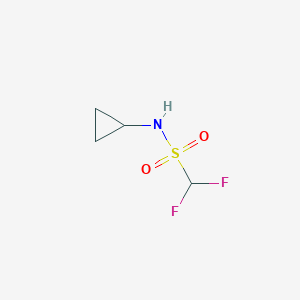
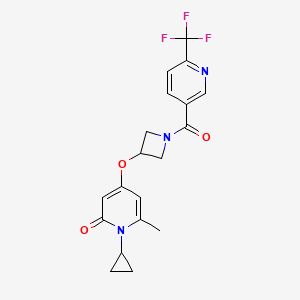
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)


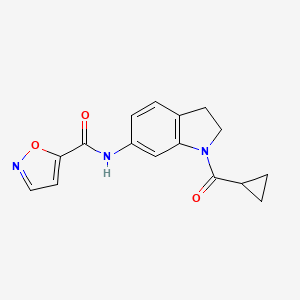
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)